molecular formula C12H20OSi B8751421 Phenol, DMTBS CAS No. 18052-27-2

Phenol, DMTBS

Cat. No.: B8751421
CAS No.: 18052-27-2
M. Wt: 208.37 g/mol
InChI Key: CLMZYPRKIYEXFB-UHFFFAOYSA-N
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Description

Phenol, DMTBS, also known as tert-butyldimethylsilyl phenol, is a protected phenol derivative specifically designed for synthetic organic chemistry applications. Its core research value lies in its role as a versatile protecting group, where the TBDMS moiety safeguards the reactive hydroxyl group during multi-step synthesis. This allows researchers to perform reactions on other parts of the molecule without interference, a critical capability in constructing complex organic compounds, pharmaceuticals, and advanced materials. The mechanism of action involves the robust yet reversible formation of the silyl ether bond. This bond is stable under a wide range of reaction conditions but can be selectively cleaved using specific reagents like tetra-n-butylammonium fluoride (TBAF), enabling the regeneration of the free phenol functionality at the desired stage of the synthetic sequence. As a specialty chemical, this compound is essential for research and development laboratories focused on medicinal chemistry, total synthesis of natural products, and material science. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18052-27-2

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

tert-butyl-dimethyl-phenoxysilane

InChI

InChI=1S/C12H20OSi/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11/h6-10H,1-5H3

InChI Key

CLMZYPRKIYEXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1

Origin of Product

United States

Reactivity and Transformations of Phenol, Dmtbs

Participation in Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions Involving Aryl Silyl (B83357) Ethers

Aryl silyl ethers, such as tert-butyl(dimethyl)phenoxysilane, can serve as versatile precursors in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through the activation or transformation of the Si-O-Ar linkage.

Aryl silyl ethers can be directly transformed into biaryl ethers through a tandem desilylation and nucleophilic aromatic substitution (SNAr) reaction. This approach offers a direct route to diaryl ethers from readily available aryl silyl ether precursors. For instance, the smooth desilylation of various aryl silyl ethers can be achieved selectively, even in the presence of base-sensitive functional groups like esters and other alkyl silyl ethers, typically employing a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Following desilylation, the resulting phenoxide can undergo an SNAr reaction with activated aryl fluorides to form the biaryl ether linkage. researchgate.net

Aryl silyl ethers have been demonstrated to be effective precursors for the reductive generation of aryllithium species. Unlike aryl alkyl ethers, which often yield mixtures of cleavage products, aryl silyl ethers can undergo preferential carbon-oxygen bond cleavage. For example, naphthalenes bearing tert-butyldimethylsilyl ether groups can undergo a two-electron reduction with lithium metal, leading to the selective formation of an aryllithium species at the position originally occupied by the siloxy group. This high selectivity for α-cleavage (cleavage of the Ar-O bond) is a significant advantage, providing a reliable method for generating aryllithium reagents from phenol (B47542) derivatives. The siloxy group acts as an effective leaving group in these electron-transfer-mediated reductive transformations. nih.gov

Aryl silyl ethers can participate in reductive cross-coupling reactions, often involving the activation of the C-O bond. Nickel-catalyzed systems have been explored for the cross-coupling of aryl/alkenyl silyl ethers with Grignard reagents, proceeding through C-O bond activation. This strategy represents a method for C-C bond formation, integrating a silyl protection/C-C bond formation sequence. The functionalization of alkoxy arenes, including the methylation of aryl C-O bonds, alkylation of benzylic C-O bonds, and arylation of alkenyl silyl ethers, has been achieved using alkyl Grignard reagents in the presence of nickel catalysts. researchgate.net The broader field of metal-catalyzed C-O bond cleavage in ethers has seen a resurgence, offering alternatives to aryl halides as coupling partners, with advantages such as the absence of halogenated waste and greater availability of phenol derivatives. recercat.cat

Rearrangement Reactions Involving Phenoxysilane Moieties

Phenoxysilane moieties can be involved in various rearrangement processes, though specific named rearrangements directly involving the migration of the silyl group from oxygen to carbon on the aromatic ring are less commonly detailed in general literature compared to other silyl rearrangements (e.g., Brook rearrangement for acylsilanes). However, the formation of rearrangement products from phenoxysilanes has been noted in synthetic contexts, particularly when a halogen atom is present within the phenoxysilane structure. google.com Furthermore, studies on organoalkoxysilylphenols describe irreversible thermal rearrangements that lead to the formation of phenoxysilanes, implying a dynamic relationship and potential for interconversion or rearrangement pathways depending on the specific starting material and reaction conditions. researchgate.net The protection of phenol hydroxyl groups as silyl ethers, such as TBS ethers, has also been implicated in reactions where rearrangement is involved. umn.edu

Other Selective Transformations of the Phenoxysilane Moiety

Beyond cross-coupling and rearrangement, the phenoxysilane moiety can undergo other selective transformations, notably in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry.

SuFEx Reactions with Sulfur(VI) Fluoride Compounds

The phenoxysilane moiety is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click reactions, a powerful and efficient method for constructing complex molecules. SuFEx chemistry involves the highly selective and robust exchange of fluoride from a sulfur(VI) fluoride compound (e.g., sulfonyl fluorides, SO₂F₂, or thionyl tetrafluoride, SOF₄) with an aryl silyl ether, leading to the formation of stable S(VI)-O bonds. nih.govumn.eduresearchgate.netulisboa.pt

For example, tert-butyldimethyl(phenoxy)silane and its derivatives can react with sulfur(VI) fluoride compounds under mild conditions to form new linkages. This reaction is often catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). nih.govacs.org The efficiency and stability of the resulting bonds make SuFEx reactions involving aryl silyl ethers particularly valuable for applications in polymer chemistry, bioconjugation, and drug discovery. nih.govumn.eduulisboa.pt

The general reaction involves the nucleophilic attack of the phenoxysilane oxygen on the electrophilic sulfur(VI) center, displacing a fluoride ion. This process is facilitated by the cooperative action between the hydrogen-bonding environment of the fluoride ion and the kinetic and thermodynamic properties of the bonds to sulfur(VI) and silicon centers. ulisboa.pt

Table 1: Representative SuFEx Reactions Involving Aryl Silyl Ethers

Aryl Silyl Ether TypeSulfur(VI) Fluoride CompoundCatalystProduct Type (S(VI)-O bond)Reference
Aryl silyl etherSulfonyl fluoride (R-SO₂F)Metal-free conditionsSulfonyl ester umn.edu
Aryl silyl etherThionyl tetrafluoride (SOF₄)BEMPIminosulfur(VI)-link nih.govulisboa.pt
tert-Butyldimethyl(phenoxy)silaneThiazyl trifluoride derivativeDBUUnsymmetrical thiazyne acs.org

Nucleophilic Attack on Silicon in Silicon-Containing Polymers

Nucleophilic attack on the silicon atom is a fundamental pathway for the cleavage of silyl ethers, including phenolic TBDMS ethers, and is highly relevant to the degradation of silicon-containing polymers. Silicon, being a larger atom than carbon and possessing vacant d-orbitals, can readily accommodate an increased coordination number, often forming a transient pentavalent intermediate during nucleophilic substitution reactions organic-chemistry.orgrsc.orgacs.orgthieme-connect.de. This characteristic makes the silicon center highly electrophilic and prone to attack by various nucleophiles.

Mechanism of Nucleophilic Attack on Silicon The general mechanism for the cleavage of silyl ethers via nucleophilic attack involves the nucleophile attacking the silicon atom, leading to the formation of a pentavalent silicon intermediate. This intermediate then undergoes a rearrangement or further attack, resulting in the expulsion of the oxygen-containing leaving group (e.g., phenoxide in the case of phenyl TBDMS ether) and the regeneration of the original phenol organic-chemistry.orgrsc.orgacs.orgthieme-connect.de. The driving force for this cleavage is often the formation of strong bonds between silicon and the attacking nucleophile, such as the exceptionally strong silicon-fluorine (Si-F) bond organic-chemistry.orgrsc.orgacs.orgnsf.govnih.gov.

Key Nucleophiles and Research Findings

Fluoride Ions: Fluoride is one of the most effective and commonly used nucleophiles for the deprotection of TBDMS ethers. Reagents such as tetra-n-butylammonium fluoride (TBAF) are widely employed due to the high affinity of silicon for fluoride, which leads to rapid and selective cleavage of the Si-O bond organic-chemistry.orgrsc.orgacs.orgmdpi.com. This method is often chemoselective, allowing for the deprotection of silyl ethers without affecting other sensitive functional groups rsc.org.

Cyanide Ions: Sodium cyanide (NaCN) has been demonstrated as an efficient and chemoselective catalyst for the deprotection of aryl TBDMS ethers, including phenolic ones, in ethanol. This method is noted for its convenience, speed, and high yields. The rate of cleavage can be influenced by electronic effects, with electron-withdrawing groups on the phenolic ring accelerating the deprotection. Steric effects also play a role in the reaction rate.

Nonionic Bases/Solvent Anions: Certain nonionic superbases, such as P(MeNCH₂CH₂)₃N, can efficiently catalyze the desilylation of TBDMS ethers, including phenolic TBDMS ethers, in solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 80°C). The proposed mechanism involves nucleophilic attack by the solvent anion, which is generated by the catalyst, on the Si-O bond of the silyl ether.

Hydroxide (B78521) Ions/Acidic Conditions: While TBDMS ethers are relatively stable to aqueous bases, they can be converted back to alcohols or phenols under acidic conditions, though this process can be slow organic-chemistry.orgrsc.org. Under basic conditions, phenolic silyl ether derivatives tend to have higher lability compared to alkyl silyl ethers, as phenoxide is a better leaving group. Conversely, under acidic conditions, alkyl silyl ethers are generally more labile due to the higher basicity of their siloxy oxygen.

Reactivity Data for Phenolic TBDMS Ether Desilylation

The following table summarizes representative research findings on the desilylation of phenolic TBDMS ethers, highlighting various conditions and observed yields:

Substrate TypeReagent/CatalystSolventTemperature (°C)Yield (%)Reference
Phenolic TBDMS ethersP(MeNCH₂CH₂)₃N (0.2-0.4 equiv)DMSO8068-94
Phenolic TBDMS ethersNaCN (0.1 equiv)Ethanol/H₂O30Excellent
Phenolic TBDMS ethersTBAF (2-3 eq)THF25Rapid organic-chemistry.org
Phenolic TBDMS ethersAqueous acid (e.g., 2:1 acetic acid/water)Aqueous/Organic25Cleavage organic-chemistry.org
Phenolic TBDMS ethersNaOD (in THF-d₈/D₂O, 1:2)THF-d₈/D₂ONot specifiedHigher Lability

Connection to Silicon-Containing Polymers

The principles governing the nucleophilic attack on silicon in phenyl tert-butyldimethylsilyl ether are directly applicable to the behavior of silicon-containing polymers, particularly poly(silyl ether)s. These polymers contain Si-O-C linkages within their backbone, analogous to the silyl ether bond in protected phenols. The presence of these silyl ether bonds makes poly(silyl ether)s susceptible to hydrolytic degradation under acidic or basic conditions, as well as in the presence of specific nucleophiles.

Research on poly(silyl ether)s demonstrates that their degradation can be triggered by chemical agents that facilitate nucleophilic attack on the silicon centers in the polymer backbone. For instance, some poly(silyl ether)s can be deconstructed by fluoride ions, acids, and bases rsc.org. Novel methods involve cascades where initial nucleophilic aromatic substitution liberates fluoride ions, which then trigger the cleavage of backbone Si-O bonds, leading to polymer deconstruction rsc.org. This hydrolytic degradability is a distinct feature of poly(silyl ether)s, making them attractive for applications requiring controlled degradation, such as in sustainable materials or biomedical fields. The ability to tune the degradation behavior by altering substituents on silicon or carbon backbones highlights the importance of understanding nucleophilic attack at silicon in these polymeric systems.

Mechanistic Investigations of Phenol, Dmtbs Chemistry

Elucidation of Si-OAr Bond Cleavage Pathways and Kinetics

The cleavage of the Si-OAr bond in phenoxysilanes, exemplified by tert-butyldimethylsilyl phenyl ether, is a critical step in their deprotection or functionalization. Mechanistic studies have revealed diverse pathways, primarily driven by nucleophilic attack at silicon or electrophilic attack at oxygen, with kinetics significantly influenced by the nature of the attacking species, solvent, and electronic/steric properties of the silyl (B83357) ether .

Nucleophilic Cleavage: The most common pathway involves nucleophilic attack at the silicon center, leading to a pentacoordinate silicon intermediate, followed by departure of the phenoxide anion. Fluoride (B91410) ions (e.g., from TBAF) are exceptionally effective nucleophiles due to their high electronegativity and small ionic radius. The reaction rate is typically first-order with respect to both the phenoxysilane and the fluoride source. For instance, the fluoride-mediated cleavage of tert-butyldimethylsilyl phenyl ether (TBDMS-OPh) proceeds via an associative mechanism, where the fluoride ion attacks the silicon atom, forming a transient pentacoordinate siliconate species. The subsequent expulsion of the phenoxide anion regenerates phenol (B47542).

Acid-Catalyzed Cleavage: Acidic conditions can also facilitate Si-OAr bond cleavage. This pathway often involves protonation of the oxygen atom, making the Si-O bond more susceptible to nucleophilic attack (e.g., by water) or promoting a unimolecular dissociation. The rate-determining step can vary depending on the acid strength and solvent. In some cases, a pre-equilibrium protonation is followed by a slow nucleophilic attack or Si-O bond heterolysis.

Base-Catalyzed Cleavage: Strong bases can promote cleavage, particularly in the presence of protic solvents. The base can deprotonate the solvent, generating a stronger nucleophile (e.g., hydroxide), which then attacks the silicon. Alternatively, if the phenoxysilane contains acidic protons elsewhere, the base might deprotonate it, leading to rearrangements or internal nucleophilic attack.

Kinetic Data: Kinetic studies provide quantitative insights into these pathways. For example, the rate of hydrolysis of tert-butyldimethylsilyl phenyl ether under various conditions demonstrates the influence of pH and nucleophile concentration.

Table 4.1.1: Illustrative Kinetic Data for Si-OAr Bond Cleavage of tert-Butyldimethylsilyl Phenyl Ether at 25°C

Cleavage MethodNucleophile/CatalystConcentration (M)Observed Rate Constant (, s⁻¹)Activation Energy (Ea, kJ/mol)
Fluoride-MediatedTBAF0.145.3
Acid-CatalyzedHCl0.0168.7
Base-CatalyzedNaOH0.0575.1
Neutral HydrolysisWater (pH 7)Solvent92.5

Note: These values are illustrative and represent typical magnitudes observed in such reactions, not specific experimental data from the cited references.

Detailed research findings indicate that steric hindrance around the silicon atom significantly reduces the rate of nucleophilic attack, while electron-withdrawing groups on the phenoxy moiety can accelerate the cleavage by stabilizing the leaving phenoxide anion .

Understanding Catalytic Roles and Transition States in Phenoxysilane Transformations

Catalysts play a pivotal role in controlling the efficiency and selectivity of phenoxysilane transformations, particularly Si-OAr bond cleavage and formation. The elucidation of catalytic roles involves identifying how catalysts lower activation barriers and stabilize transition states .

Fluoride Catalysis: Fluoride ions (e.g., from TBAF or CsF) are highly effective catalysts for the desilylation of phenoxysilanes. Their catalytic action stems from their ability to act as a strong nucleophile towards silicon. The transition state for fluoride-mediated cleavage involves a hypervalent silicon center, where the incoming fluoride and the leaving phenoxide are both partially bonded to silicon. This pentacoordinate silicon transition state (or intermediate) is energetically favorable compared to a direct S2-like displacement at silicon. The rate enhancement observed with fluoride is attributed to the formation of a more stable, lower-energy transition state compared to uncatalyzed pathways.

Acid Catalysis: Protic acids (e.g., HCl, H₂SO₄, or Lewis acids like BF₃·OEt₂) catalyze Si-OAr cleavage by activating the Si-O bond. In protic acid catalysis, the oxygen atom of the phenoxysilane is protonated, increasing the electrophilicity of the silicon atom and making the Si-O bond more polarized and susceptible to nucleophilic attack (often by water or alcohol). The transition state typically involves a protonated oxygen, with a partial positive charge on silicon, facilitating the approach of a nucleophile. Lewis acids coordinate to the oxygen, achieving a similar activation. The efficiency of acid catalysts correlates with their ability to effectively protonate or coordinate to the oxygen atom without forming stable, unreactive complexes.

Base Catalysis: Strong bases (e.g., NaOH, KOH, DBU) can catalyze Si-OAr cleavage, especially in protic solvents. The mechanism often involves the generation of a more potent nucleophile (e.g., OH⁻ from H₂O) which then attacks the silicon. Alternatively, bases can deprotonate the phenolic oxygen of the phenoxysilane, if it's an enol or similar, leading to an activated species. The transition state for base-catalyzed hydrolysis typically involves a concerted or stepwise attack of hydroxide (B78521) on silicon, leading to the formation of a pentacoordinate intermediate.

Transition Metal Catalysis: While less common for simple Si-OAr bond cleavage, transition metals can play catalytic roles in more complex phenoxysilane transformations, such as cross-coupling reactions involving Si-OAr bonds. These often involve oxidative addition of the Si-OAr bond to the metal center, followed by transmetalation and reductive elimination. The transition states in these processes are highly dependent on the specific metal, ligand environment, and reaction partners. For example, palladium catalysts have been explored for Si-OAr bond activation in certain coupling reactions .

Table 4.2.1: Proposed Transition State Characteristics in tert-Butyldimethylsilyl Phenyl Ether Cleavage

Catalytic SystemKey Catalytic RoleProposed Transition State FeaturesEnergetic Impact (Illustrative)
Fluoride (TBAF)Nucleophilic ActivatorPentacoordinate Si (trigonal bipyramidal geometry) with F and OAr axial, incoming F and leaving OAr partially bonded.Lowers Ea by ~20-30 kJ/mol vs. uncatalyzed
Acid (HCl)Electrophilic ActivatorProtonated oxygen, increased Si electrophilicity, partial positive charge on Si. Nucleophilic attack at Si.Lowers Ea by ~15-25 kJ/mol vs. uncatalyzed
Base (NaOH)Nucleophile GeneratorHydroxide attack at Si, forming pentacoordinate Si species.Lowers Ea by ~10-20 kJ/mol vs. uncatalyzed

Note: Energetic impacts are illustrative and depend heavily on specific reaction conditions and substrate structure.

Research findings highlight that the choice of catalyst significantly influences not only the rate but also the selectivity, particularly in reactions where multiple silyl groups or other reactive functionalities are present .

Theoretical Studies on Reactivity, Stability, and Intermediates in Phenoxysilane Systems

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided invaluable insights into the intrinsic reactivity, stability, and characterization of transient intermediates in phenoxysilane systems, including tert-butyldimethylsilyl phenyl ether . These computational approaches complement experimental observations by mapping out potential energy surfaces, identifying transition states, and calculating thermodynamic and kinetic parameters.

Reactivity and Stability: Theoretical calculations have been used to determine bond dissociation energies (BDEs) for the Si-OAr bond. These studies reveal that the Si-OAr bond is relatively strong but susceptible to attack due to the electrophilic nature of silicon and the potential for stabilization of the phenoxide leaving group. The electron density distribution around the silicon atom and the oxygen atom of the phenoxysilane can be mapped, providing insights into preferred sites for nucleophilic or electrophilic attack. For instance, calculations confirm the partial positive charge on silicon, making it an ideal target for nucleophiles.

Intermediates: Computational studies have been instrumental in characterizing the nature and stability of proposed intermediates, particularly the pentacoordinate silicon species formed during nucleophilic attack.

Pentacoordinate Silicon Intermediates: DFT calculations have optimized the geometries of these intermediates, showing their trigonal bipyramidal structure with the incoming nucleophile and the leaving group often occupying axial positions. The calculated energies of these intermediates relative to reactants and products help to confirm their role as true intermediates (local minima on the potential energy surface) rather than just transition states. For example, in fluoride-mediated cleavage, the [R₃Si(F)(OAr)]⁻ anion has been computationally characterized, confirming its stability and role in the reaction pathway.

Silyl Cations and Anions: While less common for simple Si-OAr cleavage, theoretical studies have explored the feasibility of silyl cation (R₃Si⁺) and phenoxide anion (ArO⁻) formation through heterolytic cleavage. These studies typically show high energy barriers for such direct heterolysis in non-polar solvents, suggesting that concerted or associative mechanisms involving nucleophiles are more favorable.

Transition States and Reaction Pathways: DFT calculations are routinely used to locate and characterize transition states (TS) for various Si-OAr bond cleavage pathways. By identifying the TS, the activation energy (Ea) for a reaction can be calculated, providing a theoretical prediction of the reaction rate.

For nucleophilic attack, the TS typically shows partial bond formation between the nucleophile and silicon, and partial bond breaking between silicon and oxygen. The geometry of the TS often reflects the pentacoordinate nature of silicon, with specific bond angles and lengths.

For acid-catalyzed reactions, the TS might involve a protonated oxygen and a concerted attack of a nucleophile, or a pre-equilibrium protonation followed by a rate-determining step involving Si-O bond cleavage.

Table 4.3.1: Illustrative Theoretical Data for tert-Butyldimethylsilyl Phenyl Ether System (DFT B3LYP/6-311+G(d,p))

Calculated PropertyValueDescription
Si-OAr Bond Dissociation Energy (BDE)385 kJ/molEnergy required to homolytically break the Si-OAr bond.
Partial Charge on Si (Mulliken)+0.85 eIndicates electrophilic nature of silicon.
Partial Charge on O (Mulliken)-0.62 eIndicates nucleophilic nature of oxygen.
Activation Barrier (Ea) for F⁻ attack42.1 kJ/molCalculated energy barrier for fluoride-mediated cleavage.
Activation Barrier (Ea) for H₂O attack98.7 kJ/molCalculated energy barrier for neutral hydrolysis.
Si-F Bond Length in TS (F⁻ attack)1.98 ÅIllustrates partial bond formation in transition state.
Si-OAr Bond Length in TS (F⁻ attack)2.15 ÅIllustrates partial bond breaking in transition state.

Note: These values are illustrative and represent typical magnitudes derived from computational studies, not specific data from the cited references. Basis sets and functional choice significantly impact calculated values.

Theoretical studies have confirmed that the nucleophilic pathway is generally favored for Si-OAr bond cleavage due to lower activation barriers compared to direct heterolysis or radical pathways . They also provide insights into the effects of substituents on the aromatic ring or the silyl group, allowing for the rational design of phenoxysilanes with tailored reactivity.

Applications of Phenol, Dmtbs in Complex Organic Synthesis

Strategic Utility in Multi-Step Chemical Synthesis for Complex Molecules

The strategic utility of Phenol (B47542), DMTBS, and its derivatives in multi-step chemical synthesis lies primarily in their role as highly effective protecting groups for phenolic hydroxyl moieties. Phenols are inherently acidic and nucleophilic, making their hydroxyl groups susceptible to undesired side reactions during complex synthetic sequences. Conversion of a phenol to its tert-butyldimethylsilyl (TBDMS) ether effectively masks this reactivity, allowing for selective transformations elsewhere in the molecule. organic-chemistry.orgscielo.br

TBDMS ethers, including phenolic TBDMS ethers, exhibit enhanced hydrolytic stability compared to simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers, making them suitable for more demanding synthetic environments. organic-chemistry.org This stability is particularly advantageous in multi-step syntheses where a protected hydroxyl group must endure various reaction conditions, such as those involving strong bases, mild acids, or reducing agents. organic-chemistry.orgscielo.br The introduction of the TBDMS group is typically achieved by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, often imidazole (B134444) or triethylamine (B128534), under mild conditions. organic-chemistry.org

The selective removal of the TBDMS group, known as deprotection, is equally critical. Phenolic TBDMS ethers can be selectively deprotected using various methods, often involving fluoride (B91410) sources like potassium bifluoride (KHF₂) or tetrabutylammonium (B224687) fluoride (TBAF), or under specific acidic conditions. organic-chemistry.orgscielo.brnih.gov This chemoselectivity allows for the unmasking of the phenolic hydroxyl group at a desired stage, enabling subsequent reactions that specifically target this functionality without affecting other sensitive groups present in the molecule. For instance, KHF₂ in methanol (B129727) has been shown to selectively cleave phenolic TBDMS ethers even in the presence of TBDMS ethers of primary and secondary alcohols. organic-chemistry.orgnih.gov

Role as Key Intermediates for Advanced Synthetic Targets

Phenol, DMTBS derivatives serve as key intermediates in the synthesis of a wide array of advanced synthetic targets, including natural products, pharmaceuticals, and specialized organic compounds. By temporarily protecting the phenolic hydroxyl, these silyl ethers enable chemists to perform reactions on other parts of a complex molecule that would otherwise be incompatible with a free phenol.

For example, the TBDMS group allows for various transformations on the aromatic ring or side chains without interference from the phenolic hydroxyl. This includes, but is not limited to, electrophilic aromatic substitutions, cross-coupling reactions, or modifications of adjacent functional groups. Once these transformations are complete, the TBDMS group can be cleanly removed, regenerating the free phenol, which can then participate in further reactions, such as glycosylations, esterifications, or oxidative couplings, to complete the synthesis of complex molecules. organic-chemistry.orgscielo.br The ability to selectively protect and deprotect the phenolic moiety is fundamental to the convergent and divergent strategies employed in the synthesis of highly functionalized and structurally intricate compounds.

Enantioselective Synthesis via Si-Stereogenic Silyl Ethers

While the tert-butyldimethylsilyl (DMTBS/TBDMS) group itself is achiral, phenols play a significant role as substrates in the enantioselective synthesis of silyl ethers that possess "central chirality" on the silicon atom (Si-stereogenic silyl ethers). These compounds are increasingly important as building blocks in various fields due to their unique properties and applications in asymmetric catalysis, medicinal chemistry, and material science. nih.govacs.orgnih.gov

Recent advancements have demonstrated organocatalytic approaches for the asymmetric synthesis of Si-stereogenic tertiary silyl ethers. A notable example involves the desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols. nih.govacs.orgnih.govresearchgate.netthieme-connect.com This reaction is catalyzed by newly developed imidodiphosphorimidate (IDPi) catalysts, which facilitate the formation of enantiopure silyl ethers with high yields and excellent chemo- and enantioselectivities. nih.govacs.orgnih.govresearchgate.netthieme-connect.com

The utility of this methodology is highlighted by the ability to generate a variety of enantiopure silyl ethers, which can then be further derivatized into useful chiral silicon compounds. nih.govacs.org The phenolic component acts as a crucial reactant in this transformation, contributing to the formation of the silicon-oxygen bond where the silicon atom becomes the stereogenic center.

The table below illustrates representative examples of enantioselective synthesis of Si-stereogenic silyl ethers using phenols and bis(methallyl)silanes with IDPi catalysts, showcasing typical yields and enantiomeric ratios (e.r.).

Phenol SubstrateBis(methallyl)silaneCatalyst (IDPi)Yield (%)Enantiomeric Ratio (e.r.)Reference
PhenolSymmetricalIDPi (various)76–9770.5:29.5 to 98:2 nih.govacs.orgthieme-connect.com
(Specific examples from literature would be more precise if available, but general ranges are provided by sources)

Note: The specific structures of the resulting Si-stereogenic silyl ethers depend on the bis(methallyl)silane and phenol used. The table provides a general overview of the reported performance.

Integration into Polymer and Material Science Research

This compound, and more broadly, silyl ethers of phenols, find significant integration into polymer and material science research. Phenolic compounds are well-known building blocks for a wide range of functional materials, including phenolic resins, due to their intrinsic properties such as metal chelation, hydrogen bonding capabilities, pH responsiveness, redox potentials, radical scavenging, and polymerization characteristics. unimelb.edu.auacs.org

In the context of polymer synthesis, protecting groups like TBDMS are crucial, especially when dealing with reactive phenolic hydroxyl groups that could interfere with polymerization processes or lead to undesired side reactions. unimelb.edu.au By protecting the phenol as a TBDMS ether, controlled polymerization can be achieved, followed by selective deprotection to introduce free phenolic groups into the polymer backbone or side chains. This strategy allows for the precise tailoring of material properties.

For instance, TBDMS-protected phenolic acids have been used in the synthesis of phenolic acid esters of cellulose, which are of interest for their antioxidative and antimicrobial properties in applications like packaging and medicine. acs.org The TBDMS group protects the phenolic hydroxyls during the esterification process, ensuring that the desired linkage to the polymer backbone occurs. acs.org The presence of the tert-butyl group also influences the hydrophobicity and solubility of the molecule, which can be leveraged to tune the properties of the resulting polymeric materials for specific applications. mdpi.com

Analytical and Spectroscopic Research Methodologies for Phenol, Dmtbs Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and real-time monitoring of reactions involving phenyl tert-butyldimethylsilyl ether derivatives. magritek.commagritek.com Both proton (¹H) and carbon-13 (¹³C) NMR provide characteristic signals that confirm the presence and connectivity of the TBDMS group and the aromatic ring. For instance, the methyl groups attached to silicon typically appear as sharp singlets around 0.1 ppm in the ¹H NMR spectrum, while the tert-butyl group manifests as a singlet around 0.9-1.0 ppm. rsc.org The aromatic protons of the phenoxy moiety are observed in the 6.5-7.5 ppm range. scielo.brlibretexts.org

Silicon-29 (²⁹Si) NMR spectroscopy offers direct evidence of the silyl (B83357) ether linkage, with characteristic chemical shifts for silyl ethers typically falling within the 15-20 ppm range. researchgate.net The absence of a broad hydroxyl proton signal, typically seen between 4-7 ppm in free phenols, confirms the successful silylation of the phenolic oxygen. libretexts.org

NMR's quantitative nature makes it ideal for reaction monitoring, allowing chemists to track the conversion of reactants to products, identify transient intermediates, and determine reaction kinetics. magritek.commagritek.comresearchgate.net This is possible because NMR signal intensities are directly proportional to the concentration of the species. magritek.com For example, the progress of silylation reactions or subsequent transformations of silylated compounds can be followed by observing the disappearance of starting material signals and the appearance of product signals. researchgate.netsemanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts for TBDMS Groups in Silylated Ethers (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationReference
Si-(CH₃)₂~0.06 - 0.27Singlet6H rsc.orgscielo.br
Si-C(CH₃)₃ (tert-butyl)~0.87 - 1.05Singlet9H rsc.orgscielo.br
Aromatic (Ar-H)~6.76 - 7.99MultipletVariable scielo.br

X-ray Crystallographic Analysis for Detailed Structural Elucidation

X-ray crystallographic analysis provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsion angles, which are critical for understanding the conformation and stereochemistry of complex molecules. patnawomenscollege.innih.gov This technique is particularly valuable for confirming the absolute configuration of chiral centers within silylated compounds.

In the study of silylated phenols and their derivatives, X-ray crystallography has been instrumental in resolving ambiguities in structural assignments that might arise from other spectroscopic methods. For instance, it has been used to confirm the specific configurations, such as the 1Z,3Z configuration, in tetrahetero-substituted 1,3-dienes containing tert-butyldimethylsilyl groups. acs.org Furthermore, X-ray diffraction has elucidated the crystal structures of complex TBDMS-containing compounds, providing detailed unit cell parameters and space group information, which are fundamental for understanding their solid-state properties. researchgate.net The technique has also been employed to establish the structures of phenolic aryliodonium salts, including novel dimeric hypervalent iodine(III) complexes derived from silylated phenols under basic conditions. nsf.gov

Chromatographic Techniques in the Analysis of Phenoxysilane Reactions

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of phenyl tert-butyldimethylsilyl ether and its reaction products. rsc.orgijnrd.orgadarshcollege.in These methods are widely applied to monitor the progress of phenoxysilane reactions and isolate desired compounds.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Silyl ethers, including TBDMS derivatives, are generally volatile, making them well-suited for GC analysis. researchgate.netnist.gov GC-MS provides both chromatographic separation and mass spectral data for compound identification and quantification. The mass spectra of tert-butyldimethylsilyl derivatives often exhibit characteristic fragmentation patterns, such as a prominent [M-57]⁺ ion resulting from the loss of a tert-butyl radical, which is highly indicative of the TBDMS group. researchgate.nettandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is utilized for the analysis of silylated compounds, particularly for polar derivatives that may not be sufficiently volatile for GC. researchgate.nettandfonline.com TBDPS (tert-butyldiphenylsilyl) derivatives, which share structural similarities with TBDMS ethers, have been shown to be stable under HPLC conditions and can be effectively separated on reverse-phase columns (e.g., octylsilyl RP-8) using mobile phases like acetonitrile (B52724). researchgate.nettandfonline.com UV detection at 220 nm offers enhanced sensitivity for these derivatives due to the presence of the phenyl chromophore. researchgate.nettandfonline.com

Thin-Layer Chromatography (TLC) and Column Chromatography: TLC is a simple and rapid technique commonly employed for monitoring the progress of silylation reactions and other phenoxysilane transformations. semanticscholar.orgrsc.orgadarshcollege.in For purification purposes, column chromatography on silica (B1680970) gel or neutral alumina (B75360) is routinely used to isolate silyl ether products from reaction mixtures. rsc.orgsemanticscholar.orgrsc.org

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy plays a vital role in identifying characteristic functional groups within phenyl tert-butyldimethylsilyl ether and its derivatives. acdlabs.com The most significant spectral features for silylated phenols include the absence of the broad O-H stretching band, typically observed between 3300-3500 cm⁻¹ in free phenols, which confirms the successful protection of the hydroxyl group. libretexts.org

Key absorption bands related to the silyl ether linkage and the aromatic system are observed:

Si-C stretching vibrations: These typically appear around 1250 cm⁻¹. thieme-connect.com

C-O stretching vibrations: In phenyl alkyl ethers, two strong absorbances for C-O stretching are generally observed at approximately 1050 cm⁻¹ and 1250 cm⁻¹. libretexts.org

Aromatic ring vibrations: Characteristic bands for aromatic C-H stretching and ring skeletal vibrations are present in the 1500-1600 cm⁻¹ region. libretexts.org

These distinct IR signatures provide rapid and reliable confirmation of the formation of the silyl ether and the integrity of other functional groups within the molecule. For example, an IR spectrum of a silyl ether might show peaks at 3355, 2945, 2857, 1468, 1250, and 1041 cm⁻¹. thieme-connect.com

Table 2: Characteristic IR Absorption Bands for Phenyl tert-Butyldimethylsilyl Ether Derivatives

Functional Group/BondWavenumber Range (cm⁻¹)DescriptionReference
O-H (free phenol)3300-3500Absent in silylated phenol (B47542) libretexts.org
Si-C stretching~1250Characteristic of silyl group thieme-connect.com
C-O stretching1050, 1250Characteristic of phenyl alkyl ether libretexts.org
Aromatic C-H~3000-3100Present
Aromatic C=C1500-1600Present (ring stretching) libretexts.org

Future Research Directions and Perspectives in Phenol, Dmtbs Chemistry

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of hindered phenols like DMTBS often relies on Friedel-Crafts alkylation of cresols with isobutylene, a process that typically requires strong acid catalysts and petroleum-derived feedstocks. wikipedia.orgresearchgate.net Future research is increasingly focused on creating greener, more sustainable, and economically viable synthetic pathways.

Key areas for future investigation include:

Biocatalytic and Biomimetic Synthesis: Exploring enzymatic pathways or whole-cell biocatalysts for the selective alkylation of phenols could offer a highly sustainable alternative to traditional chemical methods. nih.gov Research into engineering microorganisms to produce these compounds from simple renewable resources like glucose is a promising long-term goal.

Renewable Feedstocks: A major future direction is the utilization of lignin (B12514952), an abundant biomass polymer rich in phenolic structures, as a starting material. researchgate.net Developing catalytic processes to selectively deconstruct lignin and functionalize the resulting phenolic monomers into high-value hindered phenols could significantly improve the sustainability of their production. researchgate.net

Green Catalysis: The development of solid acid catalysts, such as zeolites and functionalized mesoporous silica (B1680970), can replace hazardous liquid acids, simplifying product purification and catalyst recycling. researchgate.net Future work will likely focus on designing catalysts with optimized pore structures and active sites to maximize selectivity towards desired isomers like DMTBS, minimizing the formation of by-products.

Table 1: Comparison of Synthetic Routes for Hindered Phenols
Synthetic RouteKey FeaturesFuture Research FocusPotential Advantages
Traditional Friedel-CraftsUses strong liquid acids (e.g., H₂SO₄) and isobutylene. wikipedia.orgImproving catalyst recovery and minimizing waste.Well-established, high-yield process.
Solid Acid CatalysisEmploys recyclable catalysts like zeolites or clays. researchgate.netDesigning catalysts for higher isomer selectivity.Reduced corrosion, easier separation, catalyst reusability.
BiocatalysisUtilizes enzymes or whole-cell systems. nih.govEnzyme discovery and engineering for specific alkylations.Mild reaction conditions, high selectivity, renewable.
Lignin ValorizationUses biomass-derived phenols as starting materials. researchgate.netDeveloping efficient lignin depolymerization and functionalization.Utilization of renewable feedstocks, potential for diverse products.

Exploration of New Reactivity Modes and Catalytic Systems

The defining characteristic of DMTBS is the steric hindrance around the hydroxyl group, which is the basis for its antioxidant activity. wikipedia.org However, this unique structural feature also presents opportunities for novel applications in catalysis and synthesis that are yet to be fully explored.

Future research will likely concentrate on:

Hindered Phenols as Ligands: The bulky tert-butyl groups can create a specific coordination environment around a metal center when the phenol (B47542) is used as a ligand. This concept is famously used in Jacobsen's catalyst for asymmetric epoxidation. wikipedia.org Future work could expand this by designing a new generation of DMTBS-derived ligands for a broader range of metal-catalyzed reactions, aiming to control reactivity and selectivity.

Organocatalysis: Phenols themselves can act as organocatalysts, particularly in reactions involving hydrogen bonding. researchgate.net Investigating the catalytic activity of DMTBS and its derivatives in transfer hydrogenation or other acid/base-catalyzed transformations is a promising avenue. The steric bulk could influence substrate recognition and transition state stabilization in unique ways.

Photocatalytic Systems: Recent studies have shown that certain phenols can participate in photocatalytic cycles. researchgate.net Exploring the potential of DMTBS derivatives as metal-free photocatalysts for applications like lignin depolymerization or C-H functionalization could lead to novel, sustainable chemical transformations.

Advancements in Chemoselectivity and Stereocontrol in Transformations

Achieving high levels of selectivity is a central goal in modern organic synthesis. The unique steric and electronic properties of DMTBS make it an intriguing scaffold for developing highly selective transformations.

Key future objectives include:

Steric-Directed Reactions: The bulky tert-butyl groups can act as powerful directing groups, blocking certain reaction sites and enabling functionalization at less hindered positions with high chemoselectivity. Future research could systematically explore this effect in a variety of reactions, such as electrophilic aromatic substitution or ortho-metalation, to synthesize complex molecules with precise control.

Asymmetric Catalysis: Building upon the foundation of existing catalysts that incorporate hindered phenol motifs, a significant area for future development is the design of new chiral DMTBS-derived catalysts. By introducing chiral elements into the ligand backbone, it may be possible to achieve high enantioselectivity in a wide range of important chemical reactions, such as carbon-carbon bond formation or asymmetric reductions.

Table 2: Strategies for Achieving Selectivity with Hindered Phenols
Selectivity TypeStrategyFuture Research ObjectivePotential Application
ChemoselectivityUse of bulky groups as steric shields to favor reaction at a specific site.Systematic study of steric effects on regioselectivity in various reactions.Synthesis of complex, selectively functionalized aromatic compounds.
StereocontrolDesign of chiral ligands and catalysts derived from the DMTBS scaffold.Development of novel asymmetric catalysts for enantioselective transformations.Efficient synthesis of chiral pharmaceuticals and fine chemicals.

Integration of Computational Chemistry for Predictive Modeling and Design in Phenoxysilane Systems

Phenoxysilanes, formed by the reaction of phenols with silicon-based electrophiles, are important intermediates and components in materials science. The integration of computational chemistry offers a powerful tool to accelerate research and development in this area. hydrophobe.org

Future research will benefit from:

Predictive Modeling of Properties: Using computational methods like Density Functional Theory (DFT) and molecular dynamics (MD), researchers can predict the physicochemical properties of novel phenoxysilane systems derived from DMTBS. hydrophobe.orgnih.gov This includes predicting their thermal stability, electronic properties, and reactivity before they are synthesized in the lab, guiding experimental efforts toward the most promising candidates. nih.govnih.gov

Mechanism Elucidation and Reaction Design: Computational chemistry is invaluable for understanding complex reaction mechanisms at the molecular level. hydrophobe.org Future studies can model the transition states and reaction pathways for the formation and subsequent transformations of DMTBS-phenoxysilanes. This insight can be used to optimize reaction conditions and design more efficient catalytic systems.

Rational Design of Materials: By simulating how DMTBS-phenoxysilane molecules interact with each other and with other materials, it will be possible to rationally design new polymers, coatings, and functional materials with tailored properties. cecam.org For example, computational models could predict how incorporating the bulky DMTBS unit into a polysiloxane backbone affects the material's thermal resistance or surface hydrophobicity.

Q & A

Basic Question: What analytical methods are recommended for quantifying phenol and DMTBS in aqueous matrices?

Answer:
The quantification of phenol and its derivatives, including DMTBS, requires adherence to standardized analytical protocols. For phenol, EPA Method 420.2 is recommended for spectrophotometric determination in water and wastewater, particularly for minimally substituted phenols . Advanced detection of maximally substituted phenols (e.g., halogenated derivatives) should employ GC/MS with base/acid scanning to enhance sensitivity and specificity . For DMTBS, hyphenated techniques like LC-MS/MS are preferable due to its structural complexity and potential allergenic byproducts . Method validation must include calibration curves (R² > 0.995), spike-recovery tests (85–115% recovery), and limits of detection (LOD < 1 µg/mL) to ensure reproducibility.

Advanced Question: How can adsorption isotherm models elucidate the mechanistic behavior of phenol on activated carbon composites?

Answer:
Adsorption studies of phenol on novel composites (e.g., MSAC) require multi-model fitting to distinguish physisorption from chemisorption. The Langmuir model (monolayer adsorption) and Freundlich model (heterogeneous surface interactions) are foundational, but advanced frameworks like the Liu model better capture multilayer adsorption and pore-filling mechanisms . Thermodynamic parameters (ΔG°, ΔH°, ΔS°) derived from Van’t Hoff plots provide insights into spontaneity and enthalpy-driven processes. For example, ΔH° values > 40 kJ/mol suggest chemisorption dominance, while lower values indicate physical binding . Statistical physics analysis further resolves site energy distribution and molecular orientation during adsorption.

Basic Question: What safety protocols are critical when handling DMTBS in laboratory settings?

Answer:
DMTBS requires stringent safety measures due to its sensitization potential and acute toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods with >100 ft/min face velocity during synthesis or handling to mitigate inhalation risks .
  • Storage: Store in airtight containers at 4°C, segregated from oxidizers and acids to prevent reactive degradation .
  • Emergency Response: For skin contact, rinse immediately with 0.9% saline; for ingestion, administer activated charcoal (1 g/kg body weight) and seek medical evaluation .

Advanced Question: How can liquid-liquid equilibrium (LLE) data inform the design of phenol extraction processes?

Answer:
LLE data for ternary systems (e.g., MIBK-water-phenol) are critical for optimizing solvent extraction efficiency. Experimental determination at multiple temperatures (25–50°C) reveals temperature-dependent partitioning coefficients (Kd), where higher temperatures reduce phenol solubility in aqueous phases . The NRTL model accurately correlates experimental data by regressing binary interaction parameters (αij, τij), with root mean square deviations < 2% . Advanced applications involve coupling NRTL with UNIFAC for a priori predictions of untested solvent systems.

Advanced Question: How can contradictions in kinetic data for phenol degradation by hydroxyl radicals (·OH) be resolved?

Answer:
Discrepancies in ·OH rate constants (k) for phenol degradation often stem from methodological differences. Pulse radiolysis and laser flash photolysis yield k values ranging from 6.6 × 10⁹ to 1.2 × 10¹⁰ M⁻¹s⁻¹ due to variations in radical generation and detection limits . To harmonize

  • Standardize pH (e.g., pH 7.0 ± 0.2) to control ·OH and ·O⁻ contributions.
  • Use competition kinetics with reference scavengers (e.g., thiocyanate) to normalize rate constants .
  • Validate via Arrhenius plots to identify temperature-dependent anomalies.

Advanced Question: What methodologies are used to evaluate the allergenic potential of DMTBS in toxicological studies?

Answer:
DMTBS sensitization risk is assessed via:

  • Patch Testing: Serial dilutions (0.0001% to 1% in petrolatum) applied to human subjects, with readings at 48h and 96h to detect delayed hypersensitivity .
  • Local Lymph Node Assay (LLNA): Dose-response curves in murine models quantify EC₃ values (concentration inducing 3-fold lymphocyte proliferation) .
  • Mass Spectrometry: Identify hapten-protein adducts (e.g., DMTBS-albumin conjugates) to confirm covalent binding as a sensitization trigger .

Basic Question: What statistical criteria ensure robustness in phenol adsorption experiments?

Answer:
Adsorption data must meet the following criteria:

  • Isotherm Fit: Use Akaike Information Criterion (AIC) to compare model adequacy; lower AIC indicates better fit .
  • Error Metrics: Relative root mean square deviation (RRMSD) < 5% and chi-square (χ²) < 0.05 validate model accuracy .
  • Replicates: Triplicate experiments with coefficient of variation (CV) < 10% for qmax (maximum adsorption capacity) .

Advanced Question: How does molecular dynamics (MD) simulation enhance understanding of phenol-DMTBS interactions in solvent systems?

Answer:
MD simulations (e.g., GROMACS/AMBER) model solute-solvent interactions at atomic resolution. For phenol-DMTBS mixtures:

  • Force Fields: OPLS-AA or CHARMM36 parameters predict hydrogen bonding and π-π stacking trends .
  • Solvation Free Energy (ΔGsolv): Calculated via thermodynamic integration to compare solubility in polar (water) vs. non-polar (hexane) solvents .
  • Radial Distribution Functions (RDFs): Identify preferential solvation clusters (e.g., phenol-DMTBS dimerization in methanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.